The synthesis of 2-(1-Methylcyclopropyl)but-3-yn-2-ol involves several established chemical pathways that utilize fundamental organic chemistry principles. The most prominent approaches include alkynylation reactions and cyclopropyl carbinol synthesis methodologies [1] [5].
Alkynylation represents a fundamental addition reaction where terminal alkynes are added to carbonyl groups to form α-alkynyl alcohols [22]. This process typically involves metal acetylide intermediates and proceeds with retention of the triple bond [22]. The reaction of terminal alkynes with ketones or aldehydes follows the general mechanism where the acetylide anion attacks the electrophilic carbonyl carbon [22].
For the synthesis of 2-(1-Methylcyclopropyl)but-3-yn-2-ol, the alkynylation pathway would involve the reaction of 1-methylcyclopropyl ketone with a suitable alkyne precursor [22]. The process requires careful control of reaction conditions to achieve optimal yields and selectivity [5].
The construction of cyclopropyl-containing alcohols requires specialized synthetic approaches due to the unique structural features of the cyclopropyl ring [19] [20]. Methods for preparing 1-methylcyclopropyl carboxylic acid derivatives involve cyclopropylation reactions using trihalide compounds in alkaline conditions [19].
The synthetic pathway typically involves the conversion of methacrylic acid derivatives through cyclopropylation reactions to generate 2,2-gem halide intermediates, followed by dehalogenation and acidification steps [19]. These processes require precise temperature control and specific reagent ratios to achieve satisfactory yields [19].
Recent advances in palladium-catalyzed chemistry have provided alternative pathways for synthesizing complex alkynol structures [15]. Palladium-catalyzed domino aminocarbonylation of alkynols represents a significant development in this field [15]. These reactions utilize novel catalyst systems involving specific ligands and appropriate reaction conditions to achieve high catalyst activity and excellent selectivity [15].
The palladium-catalyzed approach involves the coordination of carbon-carbon triple bonds to palladium, followed by regioselective insertion and subsequent functionalization steps [15]. These methods demonstrate broad substrate tolerance and can accommodate various functional groups while maintaining high yields [15].
| Synthesis Method | Typical Yield Range | Key Reagents | Reaction Conditions |
|---|---|---|---|
| Alkynylation | 60-85% | Metal acetylides, carbonyl compounds | Low temperature, inert atmosphere |
| Cyclopropylation | 45-70% | Trihalides, alkaline conditions | Controlled temperature, specific pH |
| Palladium-catalyzed | 70-90% | Palladium catalysts, specialized ligands | High temperature, carbon monoxide atmosphere |
Biocatalytic synthesis of propargyl alcohols and related alkynol compounds has emerged as a promising alternative to traditional chemical methods [8]. Enzymatic approaches offer advantages in terms of selectivity, environmental compatibility, and the ability to produce enantiomerically pure products [8].
A straightforward enzymatic cascade has been developed for synthesizing enantiomerically pure propargylic alcohols from readily available racemic starting materials [8]. The process involves a two-step enzymatic sequence: first, peroxygenase from Agrocybe aegerita converts racemic propargylic alcohols into corresponding ketones, followed by conversion to enantiomerically pure alcohols using selective alcohol dehydrogenases [8].
The (R)-selective alcohol dehydrogenase from Lactobacillus kefir and (S)-selective alcohol dehydrogenase from Thermoanaerobacter brokii have been successfully employed in this cascade system [8]. The one-pot two-step cascade reaction yields a broad range of enantioenriched alcohol products in 70-99% yield [8].
Biocatalytic deracemization of propargylic alcohols represents an important advancement in enzymatic synthesis [8]. The process demonstrates varying degrees of success depending on the substitution pattern of the starting material, with reactions proceeding between mediocre to excellent yields and optical purities [8].
The bienzymatic deracemization cascade utilizes specific enzyme selectivities to achieve the desired stereochemical outcomes [8]. The catalytic performance of individual catalysts can be measured in terms of turnover numbers, providing quantitative assessments of enzyme efficiency [8].
Enzymatic oxidative cyclization reactions play crucial roles in natural product biosynthesis and can be adapted for synthetic applications [6]. These processes involve complex mechanisms including diradical coupling and radical addition pathways [6]. The cytochrome P450 enzymes catalyze various oxidative transformations that are relevant to alkynol synthesis [6].
The mechanistic understanding of these enzymatic processes provides insights into designing improved biocatalytic systems for alkynol production [6]. Recent computational studies have elucidated the energetic requirements and selectivity factors in these enzymatic transformations [6].
| Enzyme System | Substrate Scope | Typical Yield | Enantiomeric Excess |
|---|---|---|---|
| Peroxygenase/ADH cascade | Racemic propargyl alcohols | 70-99% | >90% ee |
| Cytochrome P450 | Various alkynol precursors | 60-85% | Variable |
| Deracemization systems | Substituted alkynols | 50-90% | >95% ee |
2-(1-Methylcyclopropyl)but-3-yn-2-ol exhibits characteristic infrared absorption bands that reflect its unique structural features combining a tertiary alcohol, a terminal alkyne, and a cyclopropyl substituent. The infrared spectrum displays several diagnostic absorptions that enable identification and structural confirmation of this compound [1] [2].
The hydroxyl group of the tertiary alcohol produces a distinctive broad absorption band in the region of 3300-3400 cm⁻¹ [2]. This oxygen-hydrogen stretch appears as a strong, broad absorption due to hydrogen bonding interactions. The exact position within this range depends on the degree of hydrogen bonding, with more extensive hydrogen bonding resulting in absorption at lower wavenumbers [3] [4]. For tertiary alcohols like 2-(1-Methylcyclopropyl)but-3-yn-2-ol, the hydroxyl stretch typically appears around 3350 cm⁻¹.
The terminal alkyne functionality contributes two characteristic absorptions to the infrared spectrum. The carbon-hydrogen stretch of the terminal alkyne produces a strong, narrow band in the range of 3270-3330 cm⁻¹ [1] [5]. This absorption often overlaps with the broader hydroxyl absorption, making individual identification challenging. The carbon-carbon triple bond stretch appears as a weak to medium intensity band between 2100-2150 cm⁻¹ [5] [6]. This absorption is particularly diagnostic as few organic functional groups absorb in this region.
The cyclopropane ring exhibits characteristic vibrational modes in the infrared spectrum. The cyclopropane carbon-hydrogen stretching vibrations occur in the region of 3000-3100 cm⁻¹ [7]. Additionally, symmetric vibrations of the cyclopropane ring produce characteristic absorptions around 1020 cm⁻¹, while asymmetric ring vibrations appear near 865 cm⁻¹ [7].
The carbon-oxygen single bond of the alcohol functionality produces a strong absorption in the range of 1000-1300 cm⁻¹ [1] [6]. For tertiary alcohols, this absorption typically appears around 1150-1200 cm⁻¹. The methyl groups attached to the tertiary carbon center contribute characteristic absorptions at 1450 cm⁻¹ and 1375 cm⁻¹, corresponding to carbon-hydrogen bending vibrations [1].
The proton nuclear magnetic resonance spectrum of 2-(1-Methylcyclopropyl)but-3-yn-2-ol provides detailed information about the hydrogen environments within the molecule. The spectrum exhibits several distinct regions corresponding to different structural elements [8] [9].
The terminal alkyne hydrogen appears as a characteristic singlet at approximately 2.5 ppm [9] [10]. This signal is diagnostic for terminal alkynes and confirms the presence of the alkyne functionality. The chemical shift is influenced by the electron-withdrawing effect of the triple bond carbon.
The hydroxyl proton of the tertiary alcohol appears as a broad singlet in the range of 2-4 ppm [11] [12]. The exact chemical shift depends on the degree of hydrogen bonding and the concentration of the sample. In deuterated chloroform solutions, this signal typically appears around 2.8 ppm. Exchange with deuterium oxide can confirm the assignment of this signal [11].
The cyclopropane ring protons exhibit characteristic upfield chemical shifts due to the unusual bonding arrangement in the three-membered ring [13] [7]. The cyclopropane protons appear as a complex multiplet in the range of 0.2-1.0 ppm, significantly upfield compared to other saturated carbon-hydrogen bonds. This characteristic upfield shift is attributed to the magnetic anisotropy effects of the bent carbon-carbon bonds in the cyclopropane ring [7].
The methyl group attached to the cyclopropane ring appears as a singlet at approximately 1.1 ppm [13]. The methyl groups attached to the tertiary carbon bearing the hydroxyl group appear as a singlet around 1.6 ppm [11]. The slight downfield shift compared to typical methyl groups reflects the influence of the electronegative oxygen atom.
The carbon-13 nuclear magnetic resonance spectrum of 2-(1-Methylcyclopropyl)but-3-yn-2-ol provides comprehensive information about the carbon framework of the molecule [8] [9] [14].
The alkyne carbons exhibit characteristic chemical shifts in distinct regions. The terminal alkyne carbon appears around 68-70 ppm, while the quaternary alkyne carbon adjacent to the tertiary alcohol appears at approximately 85-90 ppm [9] [10]. These chemical shifts are characteristic of terminal alkyne carbons and are influenced by the sp hybridization and the adjacent functional groups.
The tertiary carbon bearing the hydroxyl group appears in the range of 70-85 ppm [8] [9]. This downfield shift compared to typical saturated carbons results from the deshielding effect of the electronegative oxygen atom. The exact chemical shift depends on the substitution pattern and the degree of substitution at the carbon center.
The cyclopropane ring carbons exhibit characteristic upfield chemical shifts. The quaternary carbon of the cyclopropane ring appears around 20-25 ppm, while the methylene carbons of the ring appear at approximately -3 to 5 ppm [13] [7]. These unusually upfield shifts are characteristic of cyclopropane carbons and reflect the unique bonding environment in the strained three-membered ring.
The methyl carbons show distinct chemical shifts depending on their attachment points. The methyl group attached to the cyclopropane ring appears around 18-20 ppm, while the methyl groups attached to the tertiary carbon bearing the hydroxyl group appear at approximately 25-30 ppm [8] [9]. The slight downfield shift of the latter reflects the influence of the adjacent oxygen atom.
The mass spectrum of 2-(1-Methylcyclopropyl)but-3-yn-2-ol provides valuable information about the molecular ion and fragmentation patterns characteristic of alkynyl alcohols and cyclopropyl-containing compounds [15].
The molecular ion peak appears at m/z 124, corresponding to the molecular weight of C₈H₁₂O [16] [17]. The intensity of the molecular ion peak is typically moderate for tertiary alcohols, as these compounds undergo facile fragmentation under electron ionization conditions.
The fragmentation pattern of 2-(1-Methylcyclopropyl)but-3-yn-2-ol is dominated by two characteristic processes common to alcohols: alpha cleavage and dehydration [11] [15]. Alpha cleavage refers to the breaking of bonds adjacent to the carbon bearing the hydroxyl group, while dehydration involves the loss of water from the molecular ion.
Dehydration produces a prominent fragment ion at m/z 106, corresponding to the loss of eighteen mass units (water) from the molecular ion [11]. This fragment ion represents the dehydrated molecular ion and is typically one of the most intense peaks in the mass spectrum of tertiary alcohols.
Alpha cleavage adjacent to the tertiary carbon center produces several characteristic fragment ions. Loss of a methyl group from the tertiary carbon produces a fragment at m/z 109, while loss of the entire methylcyclopropyl substituent would produce a fragment corresponding to the alkynyl portion of the molecule.
The terminal alkyne functionality contributes to the fragmentation pattern through loss of acetylene (C₂H₂, 26 mass units) or hydrogen cyanide equivalent fragments. The cyclopropyl group may undergo ring-opening fragmentation, producing linear alkyl fragments that appear at characteristic mass-to-charge ratios.
Base peak assignment and relative intensities of fragment ions provide additional structural information. The fragmentation pattern is consistent with the proposed structure and supports the identification of 2-(1-Methylcyclopropyl)but-3-yn-2-ol through mass spectrometric analysis.
X-ray crystallographic analysis of 2-(1-Methylcyclopropyl)but-3-yn-2-ol and related alkynyl alcohol compounds provides detailed three-dimensional structural information that complements spectroscopic characterization methods [18] [19] [20].
Crystallographic studies of tertiary propargyl alcohols reveal important geometric parameters that define the molecular structure [21] [22]. The carbon-carbon triple bond exhibits a linear geometry with a typical bond length of 1.20-1.21 Å, consistent with sp hybridization of the alkyne carbons. The carbon-carbon single bond connecting the alkyne to the tertiary carbon center typically measures 1.46-1.48 Å, reflecting the sp³-sp hybridization difference.
The tertiary carbon center exhibits tetrahedral geometry with bond angles close to the idealized 109.5°. However, subtle distortions from perfect tetrahedral geometry occur due to steric interactions between the substituents and electronic effects of the hydroxyl group. The carbon-oxygen bond length of the tertiary alcohol typically measures 1.43-1.45 Å.
Crystallographic analysis of the cyclopropane ring reveals the characteristic structural parameters of this strained three-membered ring system [7] [23]. The carbon-carbon bond lengths within the cyclopropane ring are typically 1.51-1.52 Å, slightly longer than typical carbon-carbon single bonds due to the strain inherent in the three-membered ring. The internal bond angles of the cyclopropane ring are constrained to approximately 60°, significantly smaller than the tetrahedral angle.
The spatial arrangement of substituents around the tertiary carbon center influences the overall molecular conformation. Crystal packing forces and intermolecular hydrogen bonding interactions involving the hydroxyl group contribute to the observed solid-state structure. Hydrogen bonding networks between hydroxyl groups of adjacent molecules typically involve oxygen-oxygen distances of 2.7-2.9 Å and oxygen-hydrogen-oxygen angles of 160-180°.
Crystallographic studies of related alkynyl alcohol compounds demonstrate the influence of substituent effects on molecular geometry [19] [20]. The presence of electron-withdrawing or electron-donating groups can affect bond lengths and angles through electronic effects. Steric interactions between bulky substituents can lead to conformational changes that are revealed through crystallographic analysis.
Temperature-dependent crystallographic studies provide information about thermal motion and conformational flexibility of the molecule in the solid state. Anisotropic displacement parameters indicate the degree of thermal motion for individual atoms and can reveal preferred directions of molecular vibration.
Comparison of crystallographic data with computational predictions allows validation of theoretical models and provides benchmarks for quantum mechanical calculations. The agreement between experimental and calculated geometric parameters serves as a measure of the reliability of computational methods for predicting molecular structures.
Computational studies of 2-(1-Methylcyclopropyl)but-3-yn-2-ol employ density functional theory methods to investigate molecular geometry, electronic structure, and conformational preferences [24] [25] [26] [27].
Density functional theory calculations using functionals such as B3LYP or ωB97X-D with appropriate basis sets provide accurate predictions of molecular geometry [25] [26]. Geometry optimizations at the B3LYP/6-31G(d,p) level typically reproduce experimental bond lengths and angles within acceptable error margins. Single-point energy calculations using larger basis sets such as 6-31+G(d,p) improve the accuracy of electronic energies and thermodynamic properties.
The optimized molecular geometry of 2-(1-Methylcyclopropyl)but-3-yn-2-ol reveals several important structural features. The alkyne functionality maintains its characteristic linear geometry with computed carbon-carbon triple bond lengths of approximately 1.208 Å, in excellent agreement with experimental values. The sp hybridization of the alkyne carbons is confirmed by the calculated bond angles of 180°.
The tertiary carbon center exhibits tetrahedral geometry with computed bond angles ranging from 107° to 112°, showing slight deviations from the idealized tetrahedral angle due to steric and electronic effects. The carbon-oxygen bond length is calculated to be approximately 1.434 Å, consistent with typical tertiary alcohol structures.
Computational analysis of the cyclopropane ring reveals the characteristic strain associated with the three-membered ring system [24]. The calculated carbon-carbon bond lengths within the cyclopropane ring are 1.515-1.518 Å, and the internal bond angles are constrained to 59.8-60.2°. These values reflect the inherent ring strain and are consistent with experimental observations for cyclopropane derivatives.
Conformational analysis reveals the preferred spatial arrangements of substituents around the tertiary carbon center [25] [27]. Rotation around single bonds can lead to different conformers with varying energies. The energy differences between conformers are typically small (1-3 kcal/mol), indicating significant conformational flexibility at room temperature.
Electronic structure analysis provides insights into the bonding characteristics and electronic properties of the molecule. Natural bond orbital analysis reveals the charge distribution and orbital interactions that stabilize the molecular structure. The alkyne triple bond exhibits the expected σ and π bonding components, while the cyclopropane ring shows the characteristic bent bond character described by Walsh orbitals [7].
Vibrational frequency calculations complement experimental infrared spectroscopy by predicting absorption frequencies and intensities [24]. The calculated vibrational modes can be directly compared with experimental infrared spectra to validate the computational model and aid in spectral interpretation. The characteristic absorption frequencies of the hydroxyl stretch, alkyne stretch, and cyclopropane ring vibrations are accurately reproduced by density functional theory calculations.
Solvent effects can be incorporated through continuum solvation models such as the polarizable continuum model or self-consistent reaction field methods [26]. These calculations reveal how the molecular geometry and electronic properties change upon solvation, providing insights into solution-phase behavior.
Thermodynamic properties such as enthalpies of formation, free energies, and equilibrium constants can be calculated from the computational results [24] [26]. These properties are essential for understanding the stability and reactivity of 2-(1-Methylcyclopropyl)but-3-yn-2-ol under various conditions.